molecular formula C24H24ClN3O3 B2948943 N1-(4-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 903325-44-0

N1-(4-chlorobenzyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2948943
CAS No.: 903325-44-0
M. Wt: 437.92
InChI Key: JHQBCNCBEJDGDO-UHFFFAOYSA-N
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Description

This compound features an oxalamide core (N1,N2-substituted oxalic acid diamide) with two distinct substituents:

  • N2-Substituent: A branched ethyl group bearing a 3,4-dihydroisoquinoline (DIQ) moiety and a furan-2-yl group. The DIQ scaffold is associated with bioactivity in neurotransmitter receptors or efflux pump modulation, while the furan ring may influence electronic properties and metabolic stability .

While direct synthetic details for this compound are unavailable in the provided evidence, analogous oxalamides (e.g., S336, CAS 745047-53-4) are synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives, often using triethylamine as a base and solvents like 1,4-dioxane or dichloromethane .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c25-20-9-7-17(8-10-20)14-26-23(29)24(30)27-15-21(22-6-3-13-31-22)28-12-11-18-4-1-2-5-19(18)16-28/h1-10,13,21H,11-12,14-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBCNCBEJDGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide-Based Umami Agonists (e.g., S336)

  • Structure : S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares the oxalamide core but differs in substituents:
    • N1: 2,4-Dimethoxybenzyl (electron-rich aromatic group).
    • N2: Pyridin-2-yl ethyl (heteroaromatic substituent).
  • Activity : S336 is a potent umami taste receptor (hTAS1R1/hTAS1R3) agonist (EC50 ~ 0.3 µM) due to its methoxy and pyridine groups, which enhance receptor binding .
  • Key Difference: The target compound’s DIQ and furan groups may redirect activity toward non-gustatory targets, such as central nervous system receptors or efflux transporters.

Piperazine/Pyrazole-Substituted Oxalamides (Compound 11)

  • Structure: N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide features: N1: Piperazine linked to a dichlorophenyl group (enhances solubility and dopamine receptor affinity).
  • Activity : Piperazine derivatives often target GPCRs (e.g., serotonin or dopamine receptors), while pyrazole groups modulate kinase inhibition. The dichlorophenyl group may improve blood-brain barrier penetration .
  • Key Difference : The target compound’s DIQ moiety (vs. piperazine) suggests distinct binding preferences, possibly toward opioid or P-glycoprotein (P-gp) targets .

Dihydroisoquinolin-Containing Amides (e.g., XR9576)

  • Structure: XR9576 (N-(2-([(4-(2-[3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl)phenyl)amino]carbonyl)-4,5-dimethoxyphenyl)-3-quinolinecarboxamide) shares the DIQ moiety but employs a carboxamide core (vs. oxalamide).
  • Activity : XR9576 is a P-gp inhibitor (IC50 < 100 nM), with the DIQ group critical for binding to the transporter’s hydrophobic pocket .
  • Key Difference : The oxalamide core in the target compound may reduce P-gp affinity compared to carboxamides but improve metabolic stability due to decreased esterase susceptibility.

Dichlorophenyl Acetamide Derivatives

  • Structure : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide features a simpler acetamide core with dichlorophenyl and thiazole groups.
  • Activity: Such compounds exhibit antimicrobial or anti-inflammatory properties.
  • Key Difference : The target compound’s oxalamide core and larger substituents likely shift its application toward receptor modulation rather than antimicrobial activity.

Comparative Data Table

Compound Core Key Substituents Biological Activity Potency (IC50/EC50) Reference
Target Compound Oxalamide N1: 4-Chlorobenzyl; N2: DIQ-furan ethyl Hypothesized P-gp/CNS modulation Not reported
S336 (CAS 745047-53-4) Oxalamide N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl ethyl hTAS1R1/hTAS1R3 agonist EC50 ~ 0.3 µM
Compound 11 Oxalamide N1: Piperazine-dichlorophenyl ethyl; N2: 5-Methylpyrazole GPCR/Kinase modulation Not reported
XR9576 Carboxamide DIQ, quinoline, methoxy groups P-gp inhibition IC50 < 100 nM
2-(3,4-Dichlorophenyl)acetamide Acetamide Dichlorophenyl, thiazole Antimicrobial Not reported

Functional and Pharmacokinetic Insights

  • Metabolic Stability : The furan ring may undergo cytochrome P450-mediated oxidation, whereas the DIQ moiety could slow metabolism due to steric hindrance .
  • Target Hypotheses : The structural similarity to XR9576 suggests possible P-gp inhibition, while the DIQ-furan combination may confer affinity for opioid or σ receptors.

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